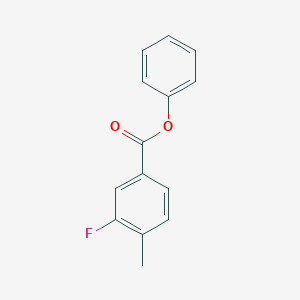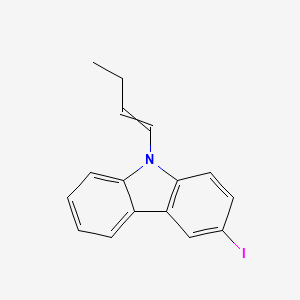![molecular formula C33H66O4S B14345050 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate CAS No. 93933-50-7](/img/structure/B14345050.png)
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is an ester compound with the molecular formula C₃₃H₆₆O₄S. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and wide occurrence in nature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-(tetradecylsulfanyl)propanoic acid and 2-[2-(dodecyloxy)ethoxy]ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in chemical reactions.
Biology: Potential use in studying lipid interactions and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate depends on its application. In biological systems, its amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of molecules across membranes. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dodecyloxy)ethoxy]ethyl propanoate: Lacks the sulfanyl group, making it less reactive in redox reactions.
3-(Tetradecylsulfanyl)propanoic acid: Does not have the ester linkage, limiting its amphiphilic properties.
Dodecyl ethanoate: A simpler ester with a shorter alkyl chain and no sulfanyl group.
Uniqueness
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is unique due to its combination of long alkyl chains and a sulfanyl group, providing both hydrophobic and redox-active properties. This makes it versatile for applications requiring amphiphilic molecules with reactive functional groups.
Propriétés
Numéro CAS |
93933-50-7 |
|---|---|
Formule moléculaire |
C33H66O4S |
Poids moléculaire |
558.9 g/mol |
Nom IUPAC |
2-(2-dodecoxyethoxy)ethyl 3-tetradecylsulfanylpropanoate |
InChI |
InChI=1S/C33H66O4S/c1-3-5-7-9-11-13-15-16-18-20-22-24-31-38-32-25-33(34)37-30-29-36-28-27-35-26-23-21-19-17-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clé InChI |
NDUDYGYUYSVTHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCSCCC(=O)OCCOCCOCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)
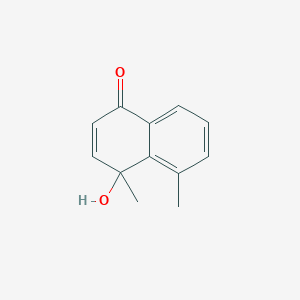

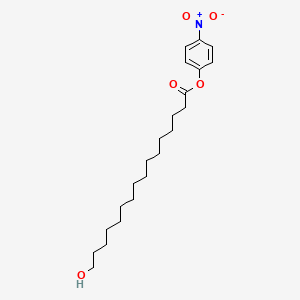
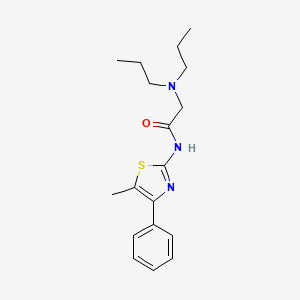
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
